3-(4-bromo-3,5-dimethyl-1H-pyrazol-1-yl)-N-(4-fluorophenyl)propanamide
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Overview
Description
3-(4-bromo-3,5-dimethyl-1H-pyrazol-1-yl)-N-(4-fluorophenyl)propanamide is a synthetic organic compound that belongs to the class of pyrazole derivatives This compound is characterized by the presence of a bromine atom, two methyl groups, and a fluorophenyl group attached to a pyrazole ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(4-bromo-3,5-dimethyl-1H-pyrazol-1-yl)-N-(4-fluorophenyl)propanamide typically involves a multi-step process. One common synthetic route includes the following steps:
Formation of the pyrazole ring: This step involves the reaction of a suitable hydrazine derivative with a 1,3-diketone to form the pyrazole ring.
Bromination: The pyrazole ring is then brominated using a brominating agent such as N-bromosuccinimide (NBS) to introduce the bromine atom at the desired position.
Introduction of the fluorophenyl group: The brominated pyrazole is then reacted with a fluorophenyl derivative under suitable conditions to attach the fluorophenyl group.
Amidation: Finally, the resulting intermediate is subjected to amidation with a suitable amine to form the desired propanamide compound.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic route to ensure high yield and purity. This can include the use of advanced catalytic systems, optimized reaction conditions, and purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
3-(4-bromo-3,5-dimethyl-1H-pyrazol-1-yl)-N-(4-fluorophenyl)propanamide can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The bromine atom in the compound can be substituted with other functional groups using nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.
Major Products Formed
Oxidation: Formation of corresponding carboxylic acids or ketones.
Reduction: Formation of corresponding alcohols or amines.
Substitution: Formation of substituted pyrazole derivatives with various functional groups.
Scientific Research Applications
3-(4-bromo-3,5-dimethyl-1H-pyrazol-1-yl)-N-(4-fluorophenyl)propanamide has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential lead compound for the development of new therapeutic agents.
Industry: Utilized in the development of novel materials and chemical processes.
Mechanism of Action
The mechanism of action of 3-(4-bromo-3,5-dimethyl-1H-pyrazol-1-yl)-N-(4-fluorophenyl)propanamide involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways can vary depending on the specific application and biological context.
Comparison with Similar Compounds
Similar Compounds
- 3-(4-chloro-3,5-dimethyl-1H-pyrazol-1-yl)-N-(4-fluorophenyl)propanamide
- 3-(4-bromo-3,5-dimethyl-1H-pyrazol-1-yl)-N-(4-chlorophenyl)propanamide
- 3-(4-bromo-3,5-dimethyl-1H-pyrazol-1-yl)-N-(4-methylphenyl)propanamide
Uniqueness
3-(4-bromo-3,5-dimethyl-1H-pyrazol-1-yl)-N-(4-fluorophenyl)propanamide is unique due to the presence of both bromine and fluorine atoms in its structure, which can impart distinct chemical and biological properties. The combination of these functional groups can influence the compound’s reactivity, stability, and interaction with biological targets, making it a valuable compound for research and development.
Properties
IUPAC Name |
3-(4-bromo-3,5-dimethylpyrazol-1-yl)-N-(4-fluorophenyl)propanamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H15BrFN3O/c1-9-14(15)10(2)19(18-9)8-7-13(20)17-12-5-3-11(16)4-6-12/h3-6H,7-8H2,1-2H3,(H,17,20) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HXFZDPJNDSGVTG-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=NN1CCC(=O)NC2=CC=C(C=C2)F)C)Br |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H15BrFN3O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
340.19 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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